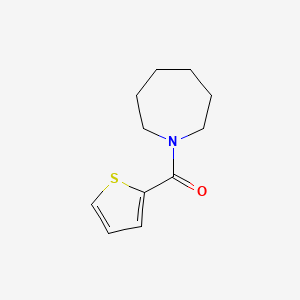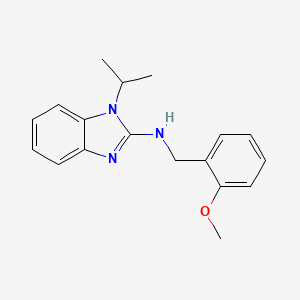
1-(4-chloro-2-nitrobenzoyl)-2-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2-nitrobenzoyl)-2-methyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has attracted significant attention due to its potential applications in scientific research.
科学的研究の応用
1-(4-chloro-2-nitrobenzoyl)-2-methyl-1H-benzimidazole has been used in various scientific research applications. It has been used as a probe to study the binding of proteins and DNA. It has also been used as a fluorescent tag for the detection of DNA and RNA. Additionally, it has been used as a photosensitizer for photodynamic therapy of cancer.
作用機序
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-2-methyl-1H-benzimidazole involves the interaction of the compound with DNA and proteins. The compound can intercalate into the DNA helix and disrupt the normal structure of the DNA. It can also bind to proteins and inhibit their normal function. The compound has been shown to have a higher affinity for guanine-rich regions of DNA.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can induce DNA damage and inhibit DNA replication. It can also inhibit protein synthesis and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 1-(4-chloro-2-nitrobenzoyl)-2-methyl-1H-benzimidazole in lab experiments is its high selectivity for guanine-rich regions of DNA. This makes it useful for studying DNA-protein interactions. Additionally, its fluorescent properties make it useful for detecting DNA and RNA. However, one of the limitations of using this compound is its potential toxicity to cells and organisms.
将来の方向性
There are several future directions for the use of 1-(4-chloro-2-nitrobenzoyl)-2-methyl-1H-benzimidazole in scientific research. One direction is the development of new derivatives with improved selectivity and lower toxicity. Another direction is the use of this compound in the development of new cancer therapies. Additionally, the compound could be used in the development of new biosensors for the detection of DNA and RNA.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise in various fields of research and could lead to the development of new therapies and biosensors.
合成法
The synthesis of 1-(4-chloro-2-nitrobenzoyl)-2-methyl-1H-benzimidazole involves the reaction of 2-methyl-1H-benzimidazole with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in good yield after purification using column chromatography.
特性
IUPAC Name |
(4-chloro-2-nitrophenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-17-12-4-2-3-5-13(12)18(9)15(20)11-7-6-10(16)8-14(11)19(21)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWPZVXRIJKLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5733704.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)



![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)

![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)




![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733802.png)